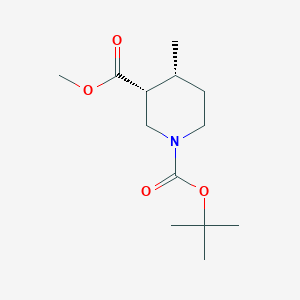
Malononitrile, (3-thenylidene)-
Descripción general
Descripción
Malononitrile, (3-thenylidene)- is an organic compound with the chemical formula C₆H₄N₂S. It is a derivative of malononitrile, where the hydrogen atoms are replaced by a 3-thenylidene group. This compound is known for its versatility in organic synthesis and its applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
Target of Action
Malononitrile, (3-thenylidene)-, is primarily targeted towards plant pathogenic fungi . These fungi pose a significant risk to crop productivity, and the most cost-effective and efficient approach to mitigating plant diseases caused by these fungi is using antifungal agrochemicals .
Mode of Action
It is known that malononitrile-based compounds exhibit significant inhibition against specific agricultural fungi
Biochemical Pathways
It is known that malononitrile is a widely used building block in organic synthesis , and it can be used in the Knoevenagel condensation . This suggests that it may affect various biochemical pathways, particularly those involving organic synthesis and condensation reactions.
Pharmacokinetics
Malononitrile is known to be soluble in water , which could potentially impact its bioavailability
Result of Action
It is known that malononitrile-based compounds have significant inhibitory effects against specific agricultural fungi . This suggests that the compound may have fungicidal properties, leading to the inhibition or death of fungi.
Action Environment
It is known that malononitrile is a colorless or white solid, although aged samples appear yellow or even brown This suggests that the compound’s physical properties, and potentially its action and efficacy, may be influenced by environmental factors such as temperature and age
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Malononitrile, (3-thenylidene)- can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of malononitrile with an aldehyde or ketone in the presence of a base. For example, the reaction of malononitrile with benzaldehyde in the presence of a base such as piperidine or pyridine yields benzylidene malononitrile .
Industrial Production Methods
The industrial production of malononitrile, (3-thenylidene)- typically involves the gas-phase reaction of acetonitrile and cyanogen chloride. This method is efficient and yields high purity products . The reaction is carried out at high temperatures in a tube reactor, achieving nearly complete conversion in a single pass .
Análisis De Reacciones Químicas
Types of Reactions
Malononitrile, (3-thenylidene)- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of malononitrile, (3-thenylidene)- include bases such as piperidine, pyridine, and potassium carbonate. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from the reactions of malononitrile, (3-thenylidene)- include various substituted malononitriles, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Aplicaciones Científicas De Investigación
Malononitrile, (3-thenylidene)- has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to malononitrile, (3-thenylidene)- include:
- Benzylidene malononitrile
- Ethylidene malononitrile
- Phenylidene malononitrile
Uniqueness
Malononitrile, (3-thenylidene)- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other malononitrile derivatives. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .
Propiedades
IUPAC Name |
2-(thiophen-3-ylmethylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S/c9-4-8(5-10)3-7-1-2-11-6-7/h1-3,6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWANBRFSVNZTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60144171 | |
| Record name | Malononitrile, (3-thenylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101756-40-5 | |
| Record name | 2-(3-Thienylmethylene)propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101756-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malononitrile, (3-thenylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101756405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malononitrile, (3-thenylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















